2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazine ring, a thiadiazole ring, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with carbonyl compounds under acidic or basic conditions.
Thioether Formation:
Thiadiazole Ring Synthesis: The thiadiazole ring is usually formed by the cyclization of thiosemicarbazide with an appropriate carbonyl compound, such as an aldehyde or ketone, under acidic conditions.
Acetamide Group Introduction: The final step involves the acylation of the thiadiazole derivative with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Triazines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of other bioactive compounds.
Biology
Biologically, the compound is investigated for its potential antimicrobial and antifungal properties. The presence of multiple heteroatoms (nitrogen and sulfur) in its structure is believed to contribute to its biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the triazine and thiadiazole rings.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes or receptors, potentially inhibiting their activity. For example, the triazine ring may bind to nucleotide-binding sites, while the thiadiazole ring could interact with sulfur-containing enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a phenyl group, which may alter its reactivity and biological activity.
Uniqueness
The unique combination of the triazine and thiadiazole rings in 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide provides it with distinct chemical and biological properties. The ethyl group in the thiadiazole ring may influence its lipophilicity and, consequently, its interaction with biological membranes and targets.
This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique characteristics
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7O2S2/c1-2-6-13-14-8(20-6)12-5(17)4-19-9-15-11-3-7(18)16(9)10/h3H,2,4,10H2,1H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUARTQGQCRZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=CC(=O)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.